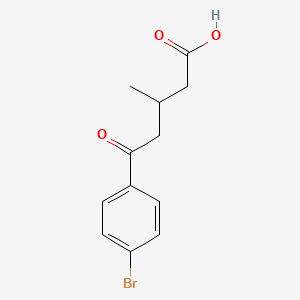

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHFUUJVRKSXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

A common approach to introducing the bromophenyl group involves Friedel-Crafts acylation of an appropriate brominated aromatic compound or benzoyl chloride derivative, followed by chain elongation and keto acid formation.

- For example, the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (a related bromophenyl ketone) involves:

- Refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride under DMF catalysis to form the corresponding benzoyl chloride.

- Reaction of this benzoyl chloride with phenetole in the presence of aluminum trichloride loaded on silica gel under vacuum conditions.

- Purification by washing and recrystallization to yield high purity products with yields exceeding 90%.

This method highlights the utility of benzoyl chloride intermediates and Lewis acid catalysis in constructing bromophenyl ketones, which can be adapted for synthesizing this compound by selecting suitable starting materials and subsequent keto acid formation steps.

Michael Addition and Base-Catalyzed Condensation

The synthesis of 3-methyl-5-oxo-5-phenylpentanoic acid, a close analogue without bromine, is achieved by:

- Reacting phenylacetic acid with methyl vinyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

- The reaction typically occurs in ethanol or methanol at room temperature to reflux conditions over several hours.

- Acid hydrolysis follows to yield the keto acid product.

For the brominated derivative, 4-bromophenylacetic acid or its equivalent could be used in place of phenylacetic acid, applying similar Michael addition conditions to incorporate the bromophenyl group.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 5-Bromo-2-chlorobenzoic acid + Thionyl chloride + DMF catalyst | Formation of benzoyl chloride intermediate | Reflux 2-4 h, molar ratio acid:SOCl2 = 1:2-5, DMF 0.5-1% molar, solvent-free |

| 2 | Benzoyl chloride + Phenetole + AlCl3 on silica gel | Friedel-Crafts acylation | Vacuum -0.03 to -0.08 MPa, reaction temp -30 to -10 °C, 1-3 h |

| 3 | Workup: Washing with sodium bicarbonate and water, solvent evaporation, recrystallization | Purification | Mixed solvent ethanol:water 1-3:1 (v/v), solvent amount 4-8 times (v/w) of acid |

| 4 | Michael addition: 4-Bromophenylacetic acid + Methyl vinyl ketone + Base (NaOH or KOH) | Formation of keto acid skeleton | Solvent ethanol/methanol, room temp to reflux, several hours to overnight |

| 5 | Acid hydrolysis | Conversion to keto acid | Controlled pH adjustment |

Research Findings and Yield Data

- The Friedel-Crafts acylation method for bromophenyl ketones yields up to 93.5% with HPLC purity above 99%.

- Michael addition routes for keto acid analogues typically achieve moderate to high yields (70-85%) depending on reaction time and temperature control.

- Purification by recrystallization using ethanol-water mixtures enhances product purity and reduces byproduct formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts acylation | 5-Bromo-2-chlorobenzoic acid, phenetole | Thionyl chloride, DMF, AlCl3 on silica gel | Reflux, vacuum, low temp (-30 to -10 °C) | 93.5 | >99 (HPLC) | High purity, industrial scalability | Requires handling of corrosive reagents |

| Michael addition | 4-Bromophenylacetic acid, methyl vinyl ketone | NaOH or KOH, ethanol/methanol | Room temp to reflux, hours to overnight | 70-85 | High | Simple setup, mild conditions | Possible side reactions, longer reaction time |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituent placement, functional groups, and branching, which influence physicochemical properties and bioactivity. Key comparisons include:

Key Research Findings and Gaps

- Bioactivity Data : Direct studies on the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Toxicity Profiles : Analogs like IIIa and IIIb exhibit lower severity indices (SI = 0.75–0.83) than indomethacin (SI = 2.67), suggesting bromophenyl derivatives may have favorable safety profiles .

- Structural Optimization : Dimethyl or methoxy substitutions (e.g., W8N) improve stability but may reduce target engagement due to steric hindrance .

Biological Activity

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBrO. The presence of the bromophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially influencing its activity in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may modulate various biological pathways, particularly those involved in inflammation and microbial processes .

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The structure-activity relationship (SAR) studies show that modifications to the compound can enhance its anticancer properties while minimizing toxicity to non-cancerous cells .

- Antimicrobial Activity : Some studies have reported that similar compounds demonstrate efficacy against multidrug-resistant pathogens. The antimicrobial activity is often assessed using clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies have indicated that compounds with similar structures can inhibit pathways associated with inflammation, such as the NLRP3 inflammasome .

Case Studies and Research Findings

- Anticancer Studies : In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives exhibited a reduction in cell viability in A549 cells by approximately 66% at a concentration of 100 µM. This suggests a promising avenue for further development in cancer therapeutics .

- Antimicrobial Screening : In antimicrobial assays, compounds derived from similar structures were tested against resistant strains, showing varying degrees of effectiveness. The best-performing compounds were noted for their ability to inhibit growth without significantly affecting human cell lines .

- Inflammatory Response Modulation : Research focusing on the anti-inflammatory effects highlighted the compound's potential to modulate immune responses, particularly through inhibition of pro-inflammatory cytokines. This is particularly relevant in contexts such as neuroinflammation and chronic inflammatory diseases .

Data Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid exhibits promising anticancer properties. It has been identified as a key intermediate in the development of novel anticancer agents. A study highlighted its role in synthesizing compounds that target cancer cell proliferation pathways, demonstrating efficacy in preclinical models .

Pharmacological Studies

The compound is also being investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its derivatives have shown activity against various biological targets, including enzymes involved in cancer metabolism and inflammation .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules through various chemical reactions such as esterification and amide formation. These reactions are crucial for developing new pharmaceuticals and agrochemicals .

Case Study: Synthesis of SGLT2 Inhibitors

A notable application is its use in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in diabetes management. The compound acts as an intermediate in the synthetic pathway, facilitating the production of effective therapeutic agents with improved efficacy and reduced side effects .

Material Science

Development of Functional Materials

The compound's unique chemical structure allows it to be incorporated into functional materials, including polymers and liquid crystals. Its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, due to their favorable electronic properties .

Table 1: Summary of Applications

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid in academic settings?

- Methodological Answer : The synthesis typically involves bromination of a phenyl precursor followed by ketone and carboxylic acid formation. A common approach includes:

Friedel-Crafts acylation to introduce the 4-bromophenyl group.

Alkylation at the 3-position to add the methyl group.

Oxidation of intermediates to form the ketone and carboxylic acid moieties.

Industrial methods (e.g., continuous flow reactors) are less common in academia; stepwise reactions under controlled conditions (temperature, catalysts like Lewis acids) are preferred . Precursors such as 4-bromophenylacetic acid derivatives (e.g., dimethyl esters) are often used as intermediates .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm methyl group placement, ketone position, and aromatic substitution patterns. For example, methyl protons appear as a singlet (~δ 1.29 ppm in analogous compounds), and aromatic protons show splitting patterns indicative of para-substitution .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes molecular geometry. These tools validate bond angles and stereochemistry .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., CHBrO) and isotopic patterns for bromine .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : As a building block for complex molecules (e.g., heterocycles, pharmaceuticals) due to its reactive ketone and carboxylic acid groups .

- Medicinal Chemistry : The bromine atom enhances binding to hydrophobic enzyme pockets, making it a candidate for structure-activity relationship (SAR) studies. It may modulate targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights or structural data?

- Methodological Answer : Cross-validate data using:

- Multi-technique analysis : Combine NMR, X-ray, and elemental analysis to confirm purity and structure. For example, a reported molecular weight of 271.11 g/mol (CHBrO) may refer to a non-methylated analog, while the methylated derivative (CHBrO) requires recalculation .

- Computational Chemistry : DFT calculations predict NMR shifts or optimize geometries to identify misassignments .

Q. What experimental strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or transition-metal catalysts (e.g., Pd for cross-couplings) to improve bromophenyl group incorporation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ketone stability, while low temperatures minimize side reactions during alkylation .

- In-line Analytics : Use HPLC or FTIR to monitor reaction progress and isolate intermediates .

Q. How does the methyl group at the 3-position influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with/without the methyl group and test activity against targets (e.g., enzymes). The methyl group may increase steric hindrance, reducing binding affinity, or enhance lipophilicity for membrane penetration .

- Molecular Docking : Simulate interactions using software like AutoDock to predict how the methyl group alters binding poses .

Q. What advanced crystallographic methods address challenges in resolving its crystal structure?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated compounds due to heavy atom effects .

- High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry space groups. ORTEP-3 aids in visualizing disorder or thermal motion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports about the compound’s reactivity?

- Methodological Answer :

- Reproducibility Checks : Repeat cited procedures under identical conditions (e.g., anhydrous vs. humid environments) to verify outcomes.

- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., de-brominated or oxidized species) that may explain variability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and goggles to avoid skin/eye contact. The compound may cause irritation (H315/H319 hazard codes) .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.